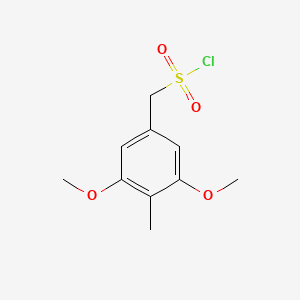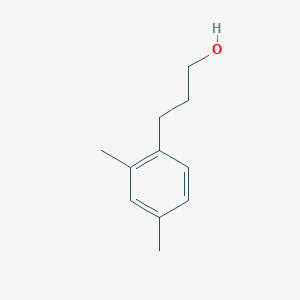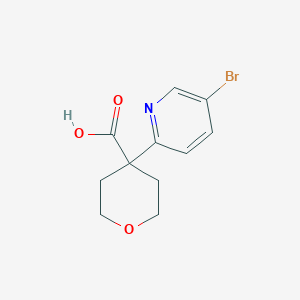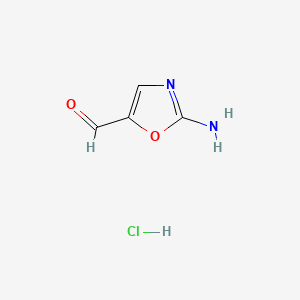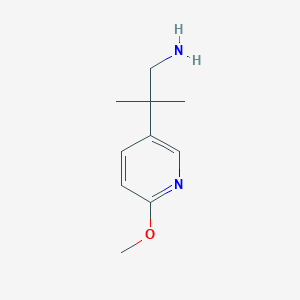![molecular formula C10H9F2NO B13599922 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile is an organic compound characterized by the presence of a difluoromethoxy group and a nitrile group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile typically involves the introduction of the difluoromethoxy group onto a suitable aromatic precursor. One common method is the use of difluoromethylation reagents, such as FSO2CF2CO2TMS or CF2N2, which can generate difluorocarbene intermediates. These intermediates can then react with aromatic compounds under neutral or basic conditions to form the desired difluoromethoxy-substituted product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing transition-metal catalysts to enhance reaction efficiency and selectivity. The use of metal-based methods allows for the transfer of CF2H groups to aromatic substrates in both stoichiometric and catalytic modes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mécanisme D'action
The mechanism by which 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The nitrile group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
- 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile
- 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-2-(methylamino)acetonitrile
Comparison: Compared to similar compounds, 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile is unique due to the specific positioning of the difluoromethoxy and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C10H9F2NO |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
2-[2-(difluoromethoxy)-3-methylphenyl]acetonitrile |
InChI |
InChI=1S/C10H9F2NO/c1-7-3-2-4-8(5-6-13)9(7)14-10(11)12/h2-4,10H,5H2,1H3 |
Clé InChI |
OLLRDVWRVUICHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC#N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


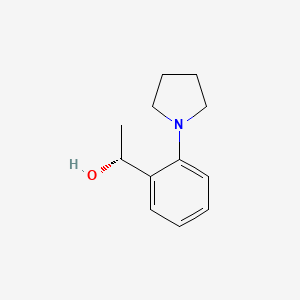
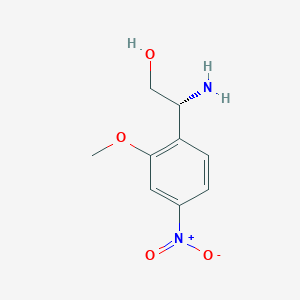
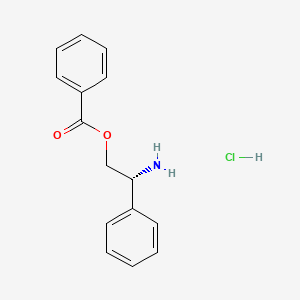
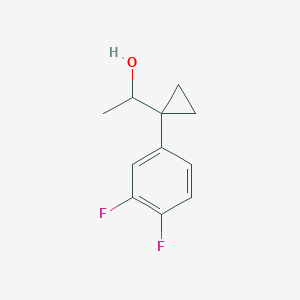
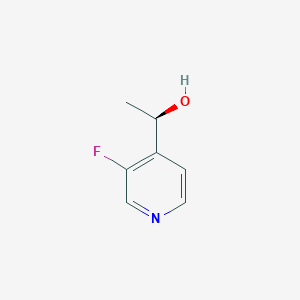
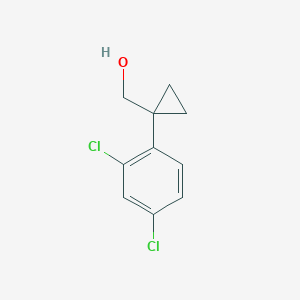
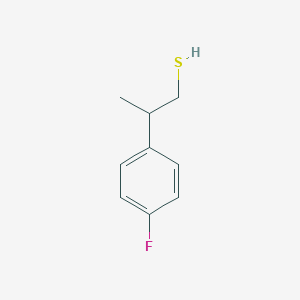
![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)

